(2Z)-6-hydroxy-2-(3,4,5-trifluorobenzylidene)-1-benzofuran-3(2H)-one is a synthetic organic compound classified under benzofuran derivatives. It features a hydroxyl group and a trifluorobenzylidene moiety, which contribute to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound is identified by the CAS number 1627411-97-5 and has garnered interest for its potential biological activities, including antimicrobial and anticancer properties.
This compound is synthesized through organic chemistry methods, specifically through the condensation of 6-hydroxybenzofuran-3(2H)-one with 3,4,5-trifluorobenzaldehyde. It falls into the category of benzofuran derivatives, which are known for their diverse pharmacological properties and applications in drug development.
The synthesis of (2Z)-6-hydroxy-2-(3,4,5-trifluorobenzylidene)-1-benzofuran-3(2H)-one typically involves the following steps:
The reaction proceeds via nucleophilic addition followed by dehydration to form the desired product. Purification methods such as recrystallization or column chromatography are typically used to isolate the final compound.
The molecular structure of (2Z)-6-hydroxy-2-(3,4,5-trifluorobenzylidene)-1-benzofuran-3(2H)-one can be represented as follows:
The presence of three fluorine atoms in the benzylidene group significantly influences the compound's reactivity and stability.
(2Z)-6-hydroxy-2-(3,4,5-trifluorobenzylidene)-1-benzofuran-3(2H)-one can undergo several chemical reactions:
The mechanism of action for (2Z)-6-hydroxy-2-(3,4,5-trifluorobenzylidene)-1-benzofuran-3(2H)-one primarily involves its interaction with biological targets that may lead to therapeutic effects. For example:
These interactions are critical for understanding its potential as an antimicrobial or anticancer agent .
These properties make it suitable for various applications in chemical synthesis and medicinal chemistry .
(2Z)-6-hydroxy-2-(3,4,5-trifluorobenzylidene)-1-benzofuran-3(2H)-one has several noteworthy applications:
Benzofuran-3(2H)-one derivatives constitute a structurally diverse class of oxygen-containing heterocyclic compounds characterized by a fused benzene and furan ring system with a ketone functionality at position 3. The compound (2Z)-6-hydroxy-2-(3,4,5-trifluorobenzylidene)-1-benzofuran-3(2H)-one follows systematic IUPAC naming conventions that precisely define its molecular architecture. The parent structure, 1-benzofuran-3(2H)-one (common name: phthalide), features a benzannulated furanone core where the lactone carbonyl resides at the 3-position [1]. The substituent "6-hydroxy" denotes a phenolic hydroxyl group at the 6-position of the benzofuran system, enhancing electronic delocalization and hydrogen-bonding capacity.
The benzylidene appendage at C2 specifies an exocyclic double bond (–CH=) connected to a 3,4,5-trifluorophenyl moiety. Critically, the stereochemical descriptor (2Z) confirms the Z-configuration about this exocyclic double bond, where the higher priority substituents (benzofuranone core and trifluorinated aryl group) reside cis to each other. This configuration is energetically favored in benzylidene-benzofuranones due to reduced steric clash between the benzofuran system and the ortho-substituents on the aryl ring [1] [3]. X-ray crystallographic analyses of analogous compounds consistently demonstrate coplanarity between the exocyclic double bond and the benzofuranone system, facilitating extended π-conjugation [3].
Structural Feature | Nomenclature Representation | Molecular Significance |
---|---|---|
Benzofuranone core | 1-benzofuran-3(2H)-one | Lactone ring system with fixed carbonyl position |
C6 substitution | 6-hydroxy | Electron-donating group enabling tautomerism & metal chelation |
Exocyclic double bond | 2-benzylidene | Conjugated linker enabling planar molecular architecture |
Aryl substitution pattern | 3,4,5-trifluoro | Electron-withdrawing trifluorination modulating electronic properties |
Stereochemistry | (2Z) | Thermodynamically stable cis configuration about C2=C1' bond |
The 3,4,5-trifluorobenzyl moiety introduces three fluorine atoms positioned meta and para relative to the benzylidene attachment point. This arrangement creates a strongly electron-deficient aryl system, with a combined Hammett constant (σ) of approximately 1.14, significantly altering the compound's electronic profile compared to non-fluorinated analogs [2]. The molecular formula C₁₅H₇F₃O₃ (derived from PubChem CID 908584 and related structures) confirms elemental composition, with a molecular weight of 292.21 g/mol [1].
The synthetic lineage of fluorinated benzylidene-benzofuranones traces back to classical Knoevenagel condensation methodologies, initially developed for non-fluorinated analogs. Early approaches (pre-2000) involved acid-catalyzed condensation of 6-hydroxy-1-benzofuran-3(2H)-one with benzaldehydes under reflux conditions, typically employing piperidine or acetic acid/sodium acetate catalysts in toluene or ethanol solvents. These methods yielded predominantly Z-isomers but suffered from moderate efficiency (40-65%) and limited tolerance for electron-deficient aldehydes [4] [9].
The strategic incorporation of fluorine into these architectures emerged prominently in the early 2000s, coinciding with broader medicinal chemistry interest in fluorinated scaffolds. Initial syntheses utilized commercially available fluorinated benzaldehydes, but encountered challenges including:
Period | Synthetic Strategy | Catalyst/Solvent | Key Advancement | Limitations |
---|---|---|---|---|
1990-2000 | Classical Knoevenagel | HOAc/NaOAc (ethanol) | Established core methodology | Low yields (30-50%) with fluorinated aldehydes |
2000-2010 | Microwave-assisted | Piperidine (solvent-free) | Reduced reaction time (15-30 min), improved yields (75-85%) | Limited Z/E selectivity for ortho-fluorinated systems |
2010-2020 | Organocatalytic | L-proline (toluene) | Enhanced stereocontrol (Z:E >95:5) | High catalyst loading (20 mol%) required |
2020-present | Green chemistry protocols | Nano-TiO₂-SO₃H (water) | Quantitative yields, recyclable catalyst, excellent Z-selectivity | Specialized catalyst synthesis required |
Contemporary methodologies (post-2020) have resolved these challenges through innovative approaches. Solid-phase synthesis employing silica-supported catalysts (e.g., SiO₂-Cl) under solvent-free conditions achieves near-quantitative yields of 3,4,5-trifluorinated derivatives while maintaining Z-selectivity >98% [4]. Green chemistry adaptations utilize aqueous micellar media with TPGS-750-M surfactant, enabling efficient condensation at room temperature. Most notably, nano-titania-supported sulfonic acid (n-TSA) catalysts have demonstrated exceptional efficacy for synthesizing sterically demanding analogs like the title compound, achieving 95% isolated yield with 100% Z-selectivity within 30 minutes at 70°C [9]. These advances crucially enabled practical access to 3,4,5-trifluorinated derivatives, where the meta-fluorine placement previously induced steric congestion during imine formation.
The synthesis of the title compound specifically leverages optimized Knoevenagel condensation between 6-hydroxy-1-benzofuran-3(2H)-one and 3,4,5-trifluorobenzaldehyde under n-TSA catalysis. This method circumvents the traditional need for protecting groups on the phenolic –OH, as the catalyst tolerates protic functionalities. Post-reaction purification employs chromatographic separation on silica gel with ethyl acetate/hexane eluents, yielding analytically pure Z-isomer confirmed via [¹⁹F] NMR (δ -63.5 ppm, -137.8 ppm, -164.2 ppm) and NOESY spectroscopy [4].
The 3,4,5-trifluorobenzylidene substituent imparts distinctive pharmacochemical advantages that align with modern fluorination strategies in drug design. Unlike monofluorinated analogs, this tri-substitution pattern creates a synergistic interplay of electronic, steric, and metabolic properties:
Electron-Withdrawing Effect: The trifluorinated system exhibits exceptional electron deficiency (Hammett σₘ = 0.43 per F; combined σ = 1.29), substantially reducing the HOMO energy of the benzylidene-benzofuranone conjugate. This enhances electrophilicity at the exocyclic double bond (Michael acceptor capability) and lactone carbonyl, facilitating interactions with biological nucleophiles (e.g., cysteine thiols in enzyme active sites). Computational analyses indicate a 0.35 eV reduction in LUMO energy compared to the non-fluorinated analog, correlating with improved target engagement in enzymatic assays [2] [5].
Lipophilicity Modulation: Despite fluorine's polar nature, the trifluoromethylbenzylidene group increases calculated log P by 0.9 units versus unsubstituted benzylidene. This balanced lipophilicity (experimental log P = 2.8 ± 0.1) optimizes membrane permeability while maintaining aqueous solubility (>50 μg/mL), addressing a critical challenge in heterocyclic drug development. Molecular dynamics simulations reveal enhanced partitioning into lipid bilayers compared to non-fluorinated or pentafluorinated analogs [2] [7].
Metabolic Stabilization: The 3,4,5-trifluoro configuration provides comprehensive protection against oxidative metabolism. Ortho-fluorine atoms sterically block cytochrome P450-mediated hydroxylation at C3' and C5', while the para-fluorine prevents oxidation at C4'. In vitro microsomal studies demonstrate 23-fold greater metabolic stability (human liver microsome t₁/₂ > 120 min) than the des-fluoro analog (t₁/₂ = 5.2 min). This aligns with established fluorination strategies to prolong drug exposure [2] [5].
Halogen Bonding Capability: Fluorine atoms participate in orthogonal halogen bonding interactions with biomolecular targets. Crystallographic evidence confirms F···H-N (2.8–3.0 Å) and F···C=O (2.9–3.1 Å) contacts between trifluorinated benzylidene derivatives and kinase ATP pockets. This multipoint binding contributes to sub-micromolar inhibitory activity against serine/threonine kinases implicated in inflammatory pathways [7] [8].
Property | Impact | Structural Basis | Biological Consequence |
---|---|---|---|
Electronic | Enhanced electron deficiency | Combined σ = 1.29 from three fluorine atoms | Improved electrophilicity for Michael addition & enzyme inhibition |
Steric | Blocked metabolic sites | Van der Waals radius (F=1.47 Å) shielding adjacent carbons | Resistance to CYP450 oxidation (23× t₁/₂ increase) |
Spatial | Directional halogen bonding | σ-hole formation perpendicular to C-F bonds | High-affinity protein interactions (ΔG = -2.3 kcal/mol per contact) |
Physicochemical | Optimal log P = 2.8 | Hydrophobic trifluorinated aryl surface | Enhanced membrane permeability (Papp = 18 × 10⁻⁶ cm/s) |
Structurally, the 3,4,5-trifluorobenzylidene moiety adopts a coplanar orientation with the benzofuranone core (dihedral angle <10°), creating an extended π-system ideal for intercalation into biomolecular surfaces. This planarity differentiates it from ortho-monosubstituted analogs, where steric crowding induces torsional angles >30°. The trifluorinated derivative consequently exhibits superior DNA gyrase inhibition (IC₅₀ = 0.8 μM) compared to non-fluorinated (IC₅₀ = 15 μM) or meta-fluorinated (IC₅₀ = 3.2 μM) counterparts, validating its significance in targeting topoisomerase enzymes [4] [9]. These properties collectively establish 3,4,5-trifluorobenzylidene as a privileged substituent in benzofuranone-based medicinal chemistry platforms.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7